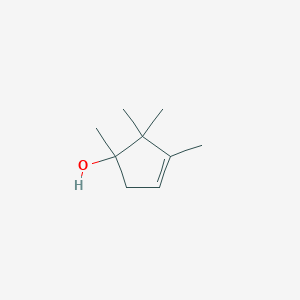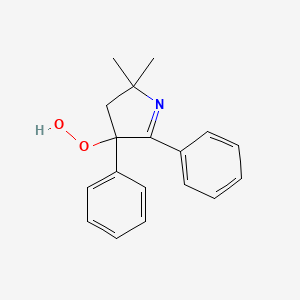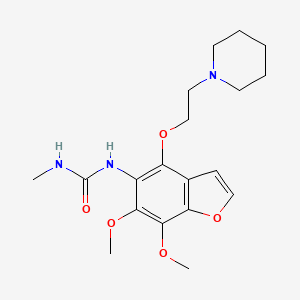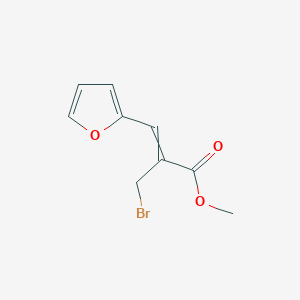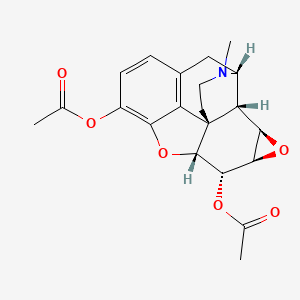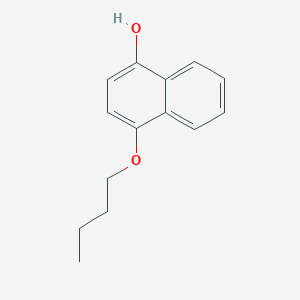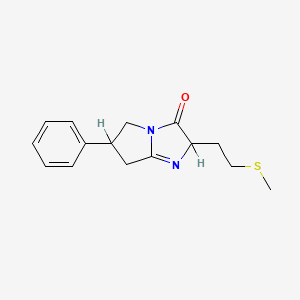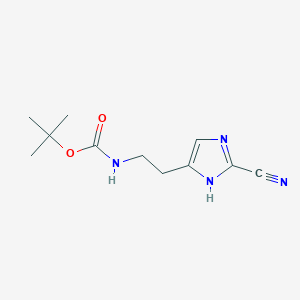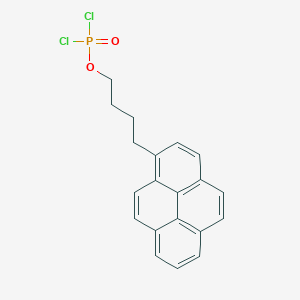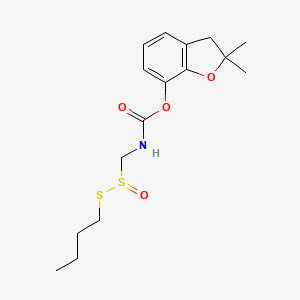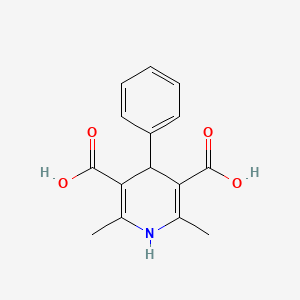
2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid is a derivative of dihydropyridine, a class of compounds known for their wide range of biological activities. This compound is particularly significant in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory and analgesic properties .
Vorbereitungsmethoden
The synthesis of 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid typically involves the Hantzsch reaction, a multicomponent reaction that combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in ethanol, resulting in the formation of the dihydropyridine ring . Industrial production methods often employ catalysts such as CoCl₂/K-10 montmorillonite in water to enhance yield and efficiency .
Analyse Chemischer Reaktionen
2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules.
Biology: The compound is studied for its potential anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid involves its interaction with calcium channels. By blocking these channels, the compound reduces the influx of calcium ions into cells, which can help lower blood pressure and alleviate pain and inflammation . Molecular docking studies have shown that the compound binds to specific sites on the calcium channel proteins, inhibiting their function .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid is unique compared to other dihydropyridine derivatives due to its specific substitution pattern and biological activity. Similar compounds include:
Nifedipine: A well-known calcium channel blocker used to treat hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Felodipine: Known for its high selectivity for vascular smooth muscle.
These compounds share a similar core structure but differ in their substituents and pharmacological profiles, highlighting the unique properties of this compound .
Eigenschaften
CAS-Nummer |
75196-00-8 |
|---|---|
Molekularformel |
C15H15NO4 |
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-8-11(14(17)18)13(10-6-4-3-5-7-10)12(15(19)20)9(2)16-8/h3-7,13,16H,1-2H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
JWWQZZDULCEPNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)

